molecular formula C17H19FN2O3 B5200906 N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

货号: B5200906
分子量: 318.34 g/mol
InChI 键: FHZDXEDKHJVKJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and viral infections.

作用机制

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound blocks the signaling pathways that promote cancer cell growth and survival. It also disrupts the interaction between CK2 and other proteins, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models of cancer. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

实验室实验的优点和局限性

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It is also highly selective for protein kinase CK2, reducing the risk of off-target effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.

未来方向

There are several future directions for research on N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound in cancer patients. Additionally, there is ongoing research on the potential applications of this compound in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Finally, there is interest in exploring the potential of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes in cancer patients.

合成方法

The synthesis of N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide involves the reaction of cyclohexylamine with 4-fluorophenoxyacetic acid to form N-cyclohexyl-4-fluorophenoxyacetamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form N-cyclohexyl-2-chloro-4-fluorophenoxyacetamide. Finally, the reaction of this intermediate with 2-amino-5-methylthiazole and potassium carbonate results in the formation of this compound.

科学研究应用

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast, prostate, and pancreatic cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of neurofibrillary tangles and improve cognitive function in animal models of Alzheimer's disease.
This compound has also been found to have antiviral properties, particularly against hepatitis C virus (HCV). It has been shown to inhibit the replication of HCV in vitro and in vivo, making it a potential candidate for the treatment of HCV infection.

属性

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-12-6-8-14(9-7-12)22-11-16-20-15(10-23-16)17(21)19-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZDXEDKHJVKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。